2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Description
2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.08883226 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The compound affects various biochemical pathways. It has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific pathways affected would depend on the particular target enzyme or receptor that the compound interacts with.
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied in silico
Result of Action
The result of the compound’s action would be dependent on its specific targets and the biochemical pathways it affects. Given its reported pharmacological activities, the compound could potentially have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and others .
Biochemical Analysis
Biochemical Properties
2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules is crucial for its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are likely due to the compound’s ability to modulate key signaling pathways and regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-3-2-4-10(7-9)8-11(18)14-12-15-16-13-17(12)5-6-19-13/h2-4,7H,5-6,8H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIYJVGBLTVMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.